(E)-3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enal
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Overview
Description
(E)-3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enal is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a methylprop-2-enal moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto the phenyl ring . The reaction conditions often include the use of metal-based catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of (E)-3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enal may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(E)-3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enal has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enal involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound may exert its effects through modulation of biochemical pathways, leading to specific biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
- N’-{(E)-[2-(difluoromethoxy)phenyl]methylene}-2-(2-phenoxyethoxy)benzohydrazide
Uniqueness
(E)-3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enal is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H10F2O2 |
---|---|
Molecular Weight |
212.19 g/mol |
IUPAC Name |
(E)-3-[2-(difluoromethoxy)phenyl]-2-methylprop-2-enal |
InChI |
InChI=1S/C11H10F2O2/c1-8(7-14)6-9-4-2-3-5-10(9)15-11(12)13/h2-7,11H,1H3/b8-6+ |
InChI Key |
IMLZSTAZGKYKNK-SOFGYWHQSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1OC(F)F)/C=O |
Canonical SMILES |
CC(=CC1=CC=CC=C1OC(F)F)C=O |
Origin of Product |
United States |
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